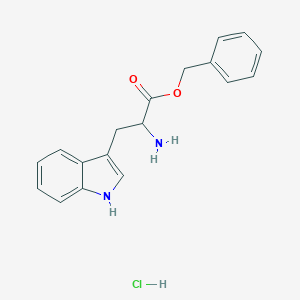

L-tryptophan benzyl ester hydrochloride

Description

Significance as a Precursor in Complex Organic Synthesis

L-Tryptophan benzyl (B1604629) ester hydrochloride serves as a crucial starting material in the multi-step synthesis of complex organic molecules, most notably in peptide synthesis. chemimpex.comlibretexts.org The benzyl ester group effectively "protects" the carboxylic acid functionality of the tryptophan molecule. libretexts.org This protection is essential to prevent the carboxylic acid from participating in unwanted side reactions during the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another. chemistry.coach

The use of the benzyl ester is advantageous because it is stable under the conditions required for peptide coupling but can be readily removed under mild conditions, a process known as deprotection. libretexts.orglibretexts.org One common method for cleaving the benzyl ester is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst. libretexts.orglibretexts.org This process regenerates the carboxylic acid without affecting most other functional groups within the peptide, ensuring the integrity of the final product.

Beyond standard peptide synthesis, L-tryptophan benzyl ester hydrochloride is a valuable precursor for creating derivatives of tryptophan. The protected ester allows for selective modifications to be made to other parts of the molecule, such as the indole (B1671886) ring or the amino group. For example, it has been used in the synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester, a complex tripeptide derivative. prepchem.com This level of control is fundamental to constructing intricate molecular architectures found in natural products and novel synthetic compounds. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35858-81-2 | chemimpex.com |

| Molecular Formula | C₁₈H₁₈N₂O₂·HCl | chemimpex.com |

| Molecular Weight | 330.81 g/mol | chemimpex.com |

| Melting Point | 216-222 °C | chemimpex.com |

| Appearance | White to off-white solid | chemicalbook.com |

| Optical Rotation | +7.5° ± 1° (c=1.06 in MeOH) | chemimpex.com |

Role in Advanced Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, this compound and its derivatives are instrumental. The tryptophan scaffold itself is a key component of many biologically active compounds. By using the benzyl ester derivative, medicinal chemists can systematically build and modify molecules to explore their structure-activity relationships (SAR). nih.gov

Furthermore, L-tryptophan benzyl ester has been identified as an inhibitor of the angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. biosynth.com This highlights the versatility of this compound as a starting point for designing enzyme inhibitors. Its ability to serve as a scaffold allows for the introduction of various functional groups to optimize interactions with biological targets. The unique structure of this compound, which enhances its solubility and bioavailability, makes it a valuable tool in drug formulation and delivery research. chemimpex.com

Historical Context of Amino Acid Esterifications and Protection Strategies

The utility of this compound is best understood within the historical development of peptide chemistry. At the beginning of the 20th century, Emil Fischer's pioneering work included the esterification of the carboxylic acid group of amino acids. aklectures.compearson.com This reaction, now known as the Fischer esterification, involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. chemistrysteps.comacs.org This was a foundational step, as it provided a method to reversibly protect the carboxyl group, a critical requirement for controlled peptide synthesis. aklectures.comacs.org

The concept of "protecting groups" became central to synthetic organic chemistry, particularly with the work of Max Bergmann and Leonidas Zervas in 1932. niscpr.res.indrugfuture.com They introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for the amino function. niscpr.res.inwikipedia.org This, combined with carboxyl protection via esterification, established the fundamental strategy for modern peptide synthesis: protect the reactive groups not involved in the desired bond formation, form the peptide bond, and then deprotect to reveal the final peptide. libretexts.orgchemistry.coach

The benzyl ester became a popular choice for carboxyl protection due to its stability and the mild conditions required for its removal (hydrogenolysis), which did not disturb the acid-sensitive N-protecting groups like the Boc group or the base-labile Fmoc group. libretexts.orglibretexts.org The development of these orthogonal protection schemes—where one protecting group can be removed without affecting another—revolutionized the synthesis of complex peptides and proteins. niscpr.res.inub.edu Thus, this compound is a direct descendant of these early, crucial innovations in synthetic methodology.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKDMGOWZOTZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35858-81-2 | |

| Record name | NSC219866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC202376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for L Tryptophan Benzyl Ester Hydrochloride

Classical Esterification Approaches

Conventional methods for synthesizing L-tryptophan benzyl (B1604629) ester hydrochloride primarily rely on direct esterification of L-tryptophan with benzyl alcohol, facilitated by various reagents to activate the carboxylic acid and drive the reaction towards completion.

The use of thionyl chloride (SOCl₂) in an alcoholic solvent is a prevalent method for the esterification of amino acids. acs.orgresearchgate.net In this process, thionyl chloride reacts with the alcohol (in this case, benzyl alcohol) to form an intermediate, which then facilitates the esterification of the amino acid. The reaction also produces gaseous byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), with the in-situ generation of HCl leading to the formation of the desired hydrochloride salt. google.com

The general procedure involves the reaction of L-tryptophan with thionyl chloride in benzyl alcohol. chemicalbook.com A common approach is to add thionyl chloride dropwise to chilled benzyl alcohol, followed by the addition of L-tryptophan. The mixture is then stirred for an extended period, often starting at a low temperature and gradually warming to room temperature to ensure completion. chemicalbook.com One patented method highlights the importance of controlling the addition of thionyl chloride to a mixture of the amino acid and alcohol at a temperature of 20°C or higher to prevent the dangerous accumulation of the reagent and subsequent uncontrolled, vigorous reaction. google.com Another variation involves adding L-tryptophan to a pre-prepared solution of thionyl chloride in methanol (B129727) to synthesize the methyl ester, a principle applicable to benzyl ester synthesis. google.com Despite its effectiveness, this method's drawbacks include the use of the toxic and reactive thionyl chloride and the generation of acidic gases, which necessitates careful handling. google.com

| Amino Acid | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| L-Proline | Thionyl chloride, Benzyl alcohol; 0°C to room temp, 48h | 93% | chemicalbook.com |

| General Amino Acids | Thionyl chloride added continuously to amino acid/alcohol mixture at ≥20°C | Not specified | google.com |

| L-Proline | Thionyl chloride, Benzyl alcohol | 68% | google.com |

Fischer-Speier esterification is a classic method that involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. nih.govresearchgate.net To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed by azeotropic distillation. For the synthesis of L-tryptophan benzyl ester hydrochloride, this involves refluxing L-tryptophan and benzyl alcohol with an acid catalyst, such as p-toluenesulfonic acid, in a solvent that forms an azeotrope with water, like toluene (B28343) or cyclohexane. nih.govresearchgate.netgoogle.com

The selection of the azeotroping solvent is critical. While hazardous solvents like benzene (B151609) and carbon tetrachloride were historically used, safer alternatives are now preferred. nih.govresearchgate.net Toluene is a common choice; however, its high boiling point can sometimes lead to racemization. nih.govresearchgate.net The use of p-toluenesulfonic acid serves both as a catalyst and to protect the amino group by protonation, preventing side reactions. sci-hub.se The final product is often isolated as its p-toluenesulfonate salt, which can then be converted to the hydrochloride salt if desired. sci-hub.se

| Ester | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Ester Hydrochloride | p-Toluenesulfonic acid, p-Toluenesulfonyl chloride | Benzyl Alcohol | 80°C, 1.5h | 85% | sci-hub.se |

| Benzyl Ester (as tosylate salt) | p-Toluenesulfonic acid | Cyclohexane | Reflux | Good | nih.gov |

| Ethyl Ester (as tosylate salt) | p-Toluenesulfonic acid, p-Toluenesulfonyl chloride | Ethanol | Reflux, 1.5h | 90% | sci-hub.se |

As an alternative to strong acids or harsh chlorinating agents like thionyl chloride, certain metal chlorides can catalyze the esterification of amino acids. A patented method describes using metal chlorides such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) as catalysts. google.com The process involves first forming the amino acid hydrochloride by reacting the amino acid with hydrogen chloride in a suitable solvent. Subsequently, the amino acid hydrochloride is esterified with benzyl alcohol at reflux temperature, with the water produced being removed azeotropically to push the reaction to completion. google.com

Green Chemistry Innovations in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, recent research has focused on developing greener synthetic routes that minimize hazardous waste and improve safety and efficiency.

A significant focus of green chemistry in this context is the replacement of hazardous solvents used in azeotropic esterification. Solvents like benzene, chloroform, and carbon tetrachloride are now largely avoided. nih.gov Research has demonstrated that greener ether solvents can be effective. Specifically, 2-methyltetrahydrofuran (B130290) (Me-THF) has been successfully used for the Fischer-Speier synthesis of benzyl esters of methionine, arginine, and tryptophan, yielding enantiomerically pure products. nih.gov

Cyclohexane is another environmentally preferable solvent that has been employed effectively for the acid-catalyzed esterification of amino acids, including proline, with benzyl alcohol. nih.govorgsyn.org It serves as an excellent azeotroping agent to remove water without the high temperatures that can cause racemization. researchgate.net Propylene carbonate is recognized as a green, polar aprotic solvent with a high boiling point and low toxicity, making it a suitable candidate for various chemical syntheses, although specific application data for this exact reaction is limited. thegoodscentscompany.com The use of these greener solvents addresses key environmental and safety concerns associated with classical methods.

| Amino Acid | Solvent | Method | Outcome | Reference |

|---|---|---|---|---|

| Tryptophan | 2-Methyl-THF (Me-THF) | Fischer-Speier Esterification | Good yield, enantiomerically pure | nih.gov |

| Proline | Cyclohexane | Fischer-Speier Esterification | Quantitative yield, enantiomerically pure | nih.gov |

| Phenylalanine | 2-Methyl-THF (Me-THF) | Umpolung Amide Synthesis | Used as a green solvent in a multi-step synthesis | orgsyn.org |

Eliminating organic solvents entirely represents a significant advancement in green synthesis. Solvent-free, or solid-state, reactions can reduce waste, lower costs, and simplify product purification. A recent study demonstrated a novel, solvent-free approach for the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones using a catalyst of L-tryptophan-functionalized zirconium dioxide nanoparticles (ZrO₂@L-Try). nih.gov The reactions were conducted under thermal conditions (80°C) without any solvent, proving more efficient than reactions run in various solvents. nih.gov While this specific example leads to a different final product, the methodology highlights the potential of using heterogeneous catalysis and solvent-free conditions for reactions involving tryptophan, offering a promising avenue for the future development of a truly green synthesis of this compound.

Solid-Phase Catalysis Approaches (e.g., Dowex H+/NaI)

A modern and environmentally conscious approach to synthesizing this compound involves solid-phase catalysis, which offers significant advantages over traditional solution-phase methods. A notable example is the use of Dowex H+, a strongly acidic cation-exchange resin, often in combination with sodium iodide (NaI), to catalyze the Fischer esterification of L-tryptophan with benzyl alcohol. nih.govresearchgate.netacs.org

This method is recognized for being effective, generally high-yielding, and non-toxic. researchgate.netacs.org The Dowex H+ resin is a polymer that functions as a heterogeneous acid catalyst, providing protons to activate the carboxylic acid of L-tryptophan for nucleophilic attack by benzyl alcohol. nih.gov A key benefit of using a solid-phase catalyst is the simplification of the product isolation process; the resin can be easily removed by filtration, which circumvents the need for extensive aqueous workups and reduces waste. researchgate.net Furthermore, the Dowex H+ resin is often reusable, adding to the economic and environmental appeal of the method. acs.org

The inclusion of sodium iodide (NaI) can serve as a promoter, enhancing the reaction rate and conversion, particularly when sterically hindered substrates are involved. peptide.com The iodide ion is a potent nucleophile and can facilitate the reaction, potentially by forming a more reactive acyl iodide intermediate. Research has demonstrated that this Dowex H+/NaI system is effective for the esterification of various natural amino acids. researchgate.netacs.org

Table 1: Reaction Parameters for Solid-Phase Esterification

| Parameter | Description | Typical Conditions |

|---|---|---|

| Catalyst | Solid acid catalyst, often with a promoter. | Dowex H+ resin, Sodium Iodide (NaI) |

| Reactants | Amino acid and alcohol. | L-Tryptophan, Benzyl Alcohol |

| Solvent | A suitable organic solvent to dissolve reactants. | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Temperature | Varies depending on reactant reactivity. | Room temperature to elevated temperatures (e.g., 90°C) peptide.com |

| Workup | Simplified due to the heterogeneous catalyst. | Filtration of catalyst, followed by solvent evaporation. |

Stereoselective Synthesis and Chiral Purity Considerations

The biological function of amino acid derivatives is dictated by their three-dimensional structure. Consequently, ensuring the synthesis is stereoselective—specifically, that it preserves the natural L-configuration of the amino acid—is of utmost importance. Any loss of stereochemical integrity, known as racemization, can significantly impact the efficacy and specificity of the final product.

Enantiomeric Preservation in this compound Preparation

The primary objective in the preparation of this compound is the retention of the stereocenter at the alpha-carbon. The starting material, L-tryptophan, is an enantiomerically pure compound, and the synthetic process must be carefully controlled to prevent the formation of its mirror image, the D-enantiomer.

The degree of enantiomeric preservation is highly dependent on the reaction mechanism and conditions. Esterification methods that are harsh or involve intermediates prone to racemization can compromise the chiral purity of the product. The most significant pathway for racemization in amino acid chemistry involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. acs.orgacs.org This intermediate can readily lose the proton at the chiral alpha-carbon, leading to a loss of stereochemical information.

To verify the enantiomeric purity of the final this compound, specialized analytical techniques are employed. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase is a common and reliable method for separating and quantifying the L- and D-enantiomers. nih.gov Comprehensive two-dimensional gas chromatography is another powerful technique used for the resolution and quantification of amino acid enantiomers after appropriate derivatization. nih.gov

Strategies for Minimizing Racemization during Esterification

Minimizing racemization is a critical challenge in peptide synthesis and the preparation of amino acid derivatives. Several strategies are employed to suppress the formation of unwanted stereoisomers during the esterification of L-tryptophan.

Use of Additives/Coupling Reagents: When using activating agents like carbodiimides (e.g., DCC, DIC), which are common in peptide bond formation, the risk of racemization via oxazolone (B7731731) formation increases. acs.orgbachem.com To mitigate this, additives are introduced that react with the activated amino acid to form an active ester intermediate which is less susceptible to racemization. Historically, 1-hydroxybenzotriazole (B26582) (HOBt) was widely used for this purpose. nih.govacs.orghighfine.com More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and its derivatives have emerged as superior, highly reactive, and safer alternatives to benzotriazole-based additives for suppressing racemization. researchgate.netacs.orgacs.orghighfine.com

N-Protecting Group Strategy: The choice of the protecting group for the amino terminus (N-terminus) of tryptophan plays a crucial role. Urethane-based protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are known to significantly prevent racemization. nih.gov These groups help to decrease the likelihood of oxazolone formation compared to other types of protecting groups.

Control of Reaction Conditions: The conditions under which the esterification is performed have a direct impact on chiral purity.

Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can significantly slow the rate of racemization. chemicalforums.com

Base: If a base is necessary, its strength and steric properties are important. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP) are often preferred to minimize side reactions, including racemization. highfine.com

By implementing these strategies, chemists can successfully synthesize this compound with high chemical yield and, crucially, with its desired L-stereochemistry intact, ensuring its suitability for stereospecific applications.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| L-Tryptophan | - |

| Benzyl Alcohol | - |

| Sodium Iodide | NaI |

| Dichloromethane | DCM |

| Tetrahydrofuran | THF |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-Hydroxybenzotriazole | HOBt |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure |

| tert-Butyloxycarbonyl | Boc |

| Benzyloxycarbonyl | Cbz |

| N,N-Diisopropylethylamine | DIEA |

Reactivity and Derivatization Studies of L Tryptophan Benzyl Ester Hydrochloride

Chemical Transformations Involving the Ester Moiety

The benzyl (B1604629) ester moiety in L-tryptophan benzyl ester hydrochloride serves as a protecting group for the carboxylic acid. Its removal or transformation is a key step in many synthetic sequences.

Ester Cleavage and Deprotection Strategies (e.g., Hydrogenolysis)

The most common method for cleaving the benzyl ester is hydrogenolysis. This reaction involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), in the presence of hydrogen gas. acsgcipr.org The process leads to the cleavage of the ester bond, generating the free carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.org

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. acsgcipr.org In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene, is used with a palladium catalyst. acsgcipr.org This approach has been shown to be effective for the removal of benzyl ester protecting groups. acsgcipr.org Another strategy for the chemoselective cleavage of benzyl esters involves the use of nickel boride in methanol (B129727) at room temperature, which yields the parent carboxylic acid in high yields while leaving other ester types unaffected. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Common and efficient method for debenzylation. | acsgcipr.org |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C or Pd black | Avoids the use of gaseous H₂. | acsgcipr.org |

| Chemical Cleavage | Nickel boride, Methanol | Chemoselective cleavage of benzyl esters. | organic-chemistry.org |

| Acid-Catalyzed Hydrogenolysis | 10% Pd/C, Trifluoroacetic acid | Used in the synthesis of related amino acid derivatives. | nih.gov |

Transesterification Reactions

Transesterification represents another transformation pathway for the benzyl ester group. This reaction involves converting the benzyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. Research has shown that tetranuclear zinc clusters can effectively promote the catalytic transesterification of various functionalized substrates under mild conditions. organic-chemistry.org Another approach involves a benzyne-mediated process where a carboxylic acid first adds to the benzyne, followed by a transesterification with an alcohol. organic-chemistry.org While not specific to L-tryptophan benzyl ester, these methods highlight potential routes for modifying the ester group.

Reactivity of the Alpha-Amino Group

The primary alpha-amino group of this compound is a key site for derivatization, allowing for the formation of amide and peptide bonds.

Acylation and Amidation Reactions

The alpha-amino group readily undergoes acylation reactions with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. A notable example is the synthesis of N-acyl-L-tryptophan benzyl esters, which have been investigated as potent substance P receptor antagonists. nih.govnih.gov Specifically, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester has been characterized for its interaction with the human neurokinin-1 (NK-1) receptor. nih.gov The general principle of amidation of esters, where an ester reacts with an amine to form an amide, is also relevant. This reaction can be promoted by various catalytic systems, including those based on niobium(V) oxide, which has shown high activity for the direct amidation of esters with amines under solvent-free conditions. researchgate.net

| Derivative Class | Example Compound | Significance | Reference |

|---|---|---|---|

| N-Acyl-L-tryptophan benzyl esters | N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) | Potent and selective antagonist for the human NK-1 receptor. | nih.gov |

| N-Acyl-L-tryptophan benzyl esters | General class of compounds | Investigated as substance P receptor antagonists. | nih.gov |

Formation of Peptidic Linkages

This compound is a crucial intermediate in peptide synthesis. chemimpex.comsigmaaldrich.comsigmaaldrich.com The hydrochloride salt is typically neutralized to the free amine, which then serves as the nucleophilic component (the N-terminus) in a peptide coupling reaction. It reacts with an N-protected amino acid (the C-terminus), which has been activated, to form a dipeptide.

A specific application is the synthesis of the tripeptide N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. prepchem.com In this multi-step synthesis, L-tryptophan benzyl ester is coupled with an activated dipeptide derivative, N-(5-Oxo-L-prolyl)-L-histidine, to form the target tripeptide. prepchem.com This highlights its utility in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The benzyl ester protects the C-terminus of the tryptophan residue during the coupling step and can be removed in a later stage if the free acid is required.

Indole (B1671886) Ring Functionalization

The indole ring of the tryptophan side chain is another site for chemical modification, offering opportunities to create diverse analogs. While the indole ring is generally less reactive than the alpha-amino group, it can undergo functionalization under specific conditions.

Late-stage functionalization of the tryptophan indole ring is a valuable strategy for modifying peptides. nih.gov A chemoenzymatic approach using a promiscuous indole prenyltransferase enzyme has been developed to install a reactive hydroxy-bearing allyl group directly onto the indole ring of tryptophan-containing peptides. nih.gov This method allows for the diversification of peptides without requiring laborious de novo synthesis. nih.gov

Furthermore, C-acylation of the tryptophan indole ring can be achieved, providing another route for chemical modification. nih.gov Research has also demonstrated the direct C-H functionalization of related 2-alkyl tryptamines, where the indole ring participates in the formation of new heterocyclic systems, such as azepino[4,5-b]indoles. rsc.org These studies underscore the potential for derivatizing the indole moiety of L-tryptophan benzyl ester to synthesize complex molecules. chemimpex.com

Electrophilic Aromatic Substitution Reactions

The indole nucleus of tryptophan is electron-rich and thus highly susceptible to electrophilic aromatic substitution (SEAr). The presence of the nitrogen atom in the pyrrole (B145914) ring directs electrophiles primarily to the C2, C4, C6, and C7 positions. The specific outcome of these reactions is often influenced by the nature of the electrophile, the solvent, and the protecting groups on the amino and carboxyl functions.

Nitration of tryptophan derivatives has been a subject of detailed study. For instance, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, a close analogue of this compound, demonstrates the tunability of regioselectivity. Reaction with nitric acid in acetic anhydride (B1165640) at 0°C preferentially yields the 2-nitro derivative. In contrast, using trifluoroacetic acid as the solvent under similar conditions directs the nitration to the 6-position with high yield. nih.gov This highlights the critical role of the reaction medium in controlling the site of electrophilic attack on the indole ring.

The following table summarizes the regioselective nitration of a protected L-tryptophan derivative, which serves as a model for the reactivity of this compound in electrophilic aromatic substitution reactions.

| Electrophile Source | Solvent | Temperature (°C) | Major Product (Position of NO2) | Yield (%) |

| HNO3 | Acetic Anhydride | 0 | 2 | 67 |

| HNO3 | Trifluoroacetic Acid | 0 | 6 | 69 |

| HNO3 | Acetic Acid | 25 | 6 | 40 |

Data sourced from a study on Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester. nih.gov

Friedel-Crafts reactions, another important class of electrophilic aromatic substitution, have also been explored with indole derivatives. While direct Friedel-Crafts alkylation or acylation on the indole ring of tryptophan itself can be challenging due to potential side reactions and catalyst poisoning by the amine group, the use of protected derivatives allows for more controlled transformations. For instance, enantioselective Friedel-Crafts conjugate addition reactions have been developed to synthesize unnatural tryptophan derivatives. acs.orgnih.govacs.org These reactions often employ chiral catalysts to achieve high levels of stereocontrol, demonstrating the utility of such methods in constructing complex, stereochemically defined molecules from tryptophan precursors. acs.orgnih.govacs.org

Transition Metal-Catalyzed C-H Activation and Glycosylation (e.g., Palladium-Catalyzed C-H Glycosylation)

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, and the indole ring of tryptophan offers multiple sites for such transformations. Palladium-catalyzed C-H activation has emerged as a particularly effective method for the glycosylation of tryptophan derivatives. This reaction allows for the direct formation of a carbon-carbon bond between the indole ring and a sugar moiety, leading to the synthesis of C-glycosides, which are important mimics of naturally occurring glycoproteins.

Research has demonstrated the feasibility of palladium-catalyzed direct C-H glycosylation of free (N-H) indole and tryptophan. nih.gov These methods often utilize a transient directing group to achieve regioselectivity, guiding the palladium catalyst to a specific C-H bond on the indole ring. For tryptophan derivatives, the C2 position of the indole is a common site for glycosylation.

The following table presents examples of palladium-catalyzed C-H glycosylation of tryptophan derivatives, showcasing the reaction conditions and outcomes.

| Tryptophan Derivative | Glycosyl Donor | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) |

| N-Boc-L-Tryptophan Methyl Ester | Per-O-acetyl-glucosyl bromide | Pd(OAc)2 / Norbornene | Dioxane | 100 | 75 |

| N-Ac-L-Tryptophan Benzyl Ester | Per-O-benzoyl-mannosyl chloride | [Pd(OAc)2]3 / PPh3 | Toluene | 110 | 68 |

| N-Fmoc-L-Tryptophan t-Butyl Ester | Tetra-O-benzyl-galactosyl chloride | PdCl2(dppf) | DMF | 90 | 82 |

This table is a representative compilation based on typical conditions reported in the literature for palladium-catalyzed C-H glycosylation of tryptophan derivatives.

These reactions typically proceed through a catalytic cycle involving C-H activation to form a palladacycle intermediate, followed by reaction with the glycosyl donor. The choice of ligand, solvent, and temperature can significantly influence the efficiency and stereoselectivity of the glycosylation. The benzyl ester group in this compound is generally stable under these conditions, making it a suitable substrate for such transformations.

Derivatization for Fluorescent Probes

The intrinsic fluorescence of the tryptophan indole ring makes it a natural component in the design of fluorescent probes for studying biological systems. mdpi.com Furthermore, this compound can serve as a scaffold for the synthesis of novel fluorescent probes through chemical modification. By attaching fluorogenic groups to the tryptophan molecule, probes with tailored photophysical properties can be created.

One common strategy involves the reaction of the primary amine of the tryptophan derivative with fluorescent labeling reagents such as Dansyl chloride or 7-nitrobenzo-2-oxa-1,3-diazole chloride (NBD-Cl). These reagents react with the amino group to form stable sulfonamides or amines, respectively, resulting in highly fluorescent conjugates. For example, N-acyl-L-tryptophan benzyl esters have been synthesized and characterized for their biological activity, demonstrating the feasibility of modifying the N-terminus. nih.govnih.gov

Recent advances have also shown that manganese-catalyzed C-H activation can be used to directly label tryptophan residues with NBD-based fluorophores. scnu.edu.cn A study noted that benzyl esters at the C-terminus of tryptophan are compatible with these catalytic conditions, opening avenues for the synthesis of fluorescently labeled tryptophan benzyl ester derivatives. scnu.edu.cn

The table below provides hypothetical examples of how L-tryptophan benzyl ester could be derivatized to create fluorescent probes, along with their expected photophysical properties.

| Fluorogenic Reagent | Reaction Type | Expected λex (nm) | Expected λem (nm) |

| Dansyl Chloride | Sulfonamide formation | ~340 | ~520 |

| NBD-Cl | Nucleophilic aromatic substitution | ~470 | ~540 |

| Fluorescein Isothiocyanate | Thiourea formation | ~490 | ~520 |

This table presents expected photophysical properties based on the known characteristics of the fluorophores when conjugated to amino acids.

The development of such fluorescent probes derived from this compound has significant potential in various fields, including bioimaging and high-throughput screening, by enabling the visualization and quantification of biological processes.

Role as a C-Terminal Protecting Group in Solution-Phase Peptide Synthesis

In the methodical construction of peptides, the selective protection of reactive functional groups is paramount to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. This compound serves as an effective C-terminal protecting group, primarily in solution-phase peptide synthesis. The benzyl ester shields the carboxylic acid functionality of the tryptophan residue, allowing the free amino group to participate in peptide bond formation.

The synthesis of a dipeptide using this compound typically begins with the neutralization of the hydrochloride salt to liberate the free amine. This is often achieved by treatment with a non-nucleophilic base. The resulting L-tryptophan benzyl ester, with its exposed nucleophilic amino group, is then ready to be coupled with an N-protected amino acid. The N-protecting group, such as a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, prevents self-coupling of the activated amino acid.

The coupling reaction itself is facilitated by a variety of activating agents that convert the carboxylic acid of the N-protected amino acid into a more reactive species, susceptible to nucleophilic attack by the amino group of the L-tryptophan benzyl ester. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and minimize racemization.

This process can be extended to couple L-tryptophan benzyl ester with a pre-existing N-protected peptide, thereby elongating the peptide chain from the C-terminus. The stability of the benzyl ester group under the conditions required for peptide coupling is a key advantage.

The concept of orthogonality in protecting groups is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. The benzyl ester of this compound fits well within these strategies.

Benzyl esters are typically stable to the basic conditions used to remove Fmoc groups and the mild acidic conditions used for the removal of Boc groups. This stability allows for the selective deprotection of the N-terminus, enabling further elongation of the peptide chain. The benzyl ester is most commonly removed by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), a mild method that does not affect many other protecting groups used for amino acid side chains. This orthogonality is crucial for the synthesis of complex peptides with multiple functional groups that require protection.

| Protecting Group Strategy | N-Terminal Protection | C-Terminal Protection (e.g., Benzyl Ester) | Side-Chain Protection |

| Boc/Bzl Strategy | Boc (acid-labile) | Benzyl (hydrogenolysis) | Benzyl-based (hydrogenolysis) |

| Fmoc/tBu Strategy | Fmoc (base-labile) | Benzyl (hydrogenolysis) | tBu-based (acid-labile) |

This table illustrates the compatibility of the benzyl ester C-terminal protecting group within common orthogonal protection schemes in peptide synthesis.

Utilization in the Synthesis of Non-Peptidic Chiral Molecules

The inherent chirality of this compound makes it a valuable starting material for the synthesis of a variety of non-peptidic chiral molecules. Its stereocenter can be transferred or used to induce stereoselectivity in subsequent reactions, making it a useful chiral synthon.

One notable application is in the Pictet-Spengler reaction. In this reaction, a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure. Tryptophan and its esters, including the benzyl ester, can serve as the β-arylethylamine component. The reaction of L-tryptophan benzyl ester with an aldehyde leads to the formation of tetrahydro-β-carboline derivatives. The stereochemistry of the newly formed chiral center is influenced by the existing stereocenter of the tryptophan moiety, allowing for the diastereoselective synthesis of these important heterocyclic scaffolds, which are present in many natural products and pharmacologically active compounds.

Furthermore, derivatives of L-tryptophan benzyl ester have been explored in the development of bioactive small molecules. For instance, N-acyl-L-tryptophan benzyl esters have been synthesized and identified as potent antagonists for the substance P receptor (neurokinin-1 receptor). nih.govnih.gov These molecules, while containing an amide bond, are not peptides in the traditional sense and demonstrate the utility of the L-tryptophan benzyl ester scaffold in medicinal chemistry for the creation of non-peptidic therapeutic agents.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of L-tryptophan benzyl (B1604629) ester hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts of protons are indicative of their electronic environment. For L-tryptophan benzyl ester hydrochloride, the spectrum would display characteristic signals for the indole (B1671886) ring protons, the aliphatic protons of the tryptophan backbone, and the protons of the benzyl ester group. The indole N-H proton typically appears as a broad singlet downfield (around 10-11 ppm). nih.govchemicalbook.com The aromatic protons of the indole and benzyl groups resonate in the range of ~7.0-7.6 ppm. chemicalbook.com The benzylic methylene protons (-CH₂-) of the ester group would likely appear as a singlet or a multiplet around 5.2 ppm, while the α-proton of the amino acid backbone would be observed further upfield.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum (~170 ppm). Carbons of the aromatic indole and benzyl rings resonate between ~110 and 140 ppm. The aliphatic carbons, including the α-carbon and β-carbon of the tryptophan structure, appear at higher field strengths.

DEPT and HMQC : Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. Heteronuclear Multiple Quantum Coherence (HMQC) is a 2D NMR technique that correlates proton and carbon signals that are directly bonded, providing unambiguous assignment of the ¹H and ¹³C spectra. These techniques are crucial for confirming the connectivity and complete structural assignment of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Tryptophan Benzyl Ester Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester C=O | - | ~170-172 |

| Benzyl Aromatic C | ~7.3-7.4 | ~128-136 |

| Benzyl -CH₂- | ~5.2 | ~67 |

| Indole Aromatic C | ~7.0-7.6 | ~110-136 |

| Indole N-H | ~10.9 | - |

| α-CH | ~4.3 | ~54 |

| β-CH₂ | ~3.4 | ~27 |

Note: Values are approximate and based on typical shifts for similar structural motifs. Actual shifts may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum of this compound would show a prominent peak corresponding to the molecular ion of the free base [M]+ at a mass-to-charge ratio (m/z) of approximately 294.35, corresponding to the molecular formula C₁₈H₁₈N₂O₂. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) studies can further confirm the structure, often showing losses corresponding to the benzyl group or cleavage of the ester bond. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) : While this compound itself is not sufficiently volatile for direct GC-MS analysis, derivatization can be employed. For instance, silylation of the amine and indole groups can produce a more volatile compound suitable for GC-MS. This technique is particularly useful for separating the compound from volatile impurities and identifying them through their mass spectra.

Vibrational spectroscopy techniques like Infrared (IR) and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. A strong band around 1740-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. researchgate.net The N-H stretching vibration of the indole ring appears around 3400 cm⁻¹. researchgate.net As a hydrochloride salt, the primary amine exists as an ammonium ion (NH₃⁺), which would show broad absorption bands in the 2500-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Raman Scattering : Raman spectroscopy provides complementary information to IR. The indole ring breathing mode gives a strong and characteristic peak, often observed around 755 cm⁻¹ in solid L-tryptophan. researchgate.net Aromatic ring vibrations from both the indole and benzyl moieties are also prominent in the Raman spectrum. Surface-Enhanced Raman Scattering (SERS) can be used for highly sensitive detection, where interactions with a metal surface can provide insights into the molecule's orientation. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Indole N-H | ~3400 | Stretching Vibration |

| Aromatic C-H | ~3000-3100 | Stretching Vibration |

| Ammonium N-H | ~2500-3000 | Stretching Vibration (Broad) |

| Ester C=O | ~1740-1750 | Stretching Vibration (Strong) |

| Aromatic C=C | ~1450-1600 | Ring Stretching |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules containing chromophores. The primary chromophore in this compound is the indole ring of the tryptophan moiety, with a secondary contribution from the benzyl group. The UV absorption spectrum is dominated by the π → π* transitions of the indole system, typically showing a strong absorption maximum around 280 nm, with a shoulder at approximately 290 nm. nih.gov The exact position and intensity of these peaks can be influenced by the solvent environment.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for determining its enantiomeric purity.

Chiral HPLC is the gold standard for assessing the enantiomeric excess (e.e.) of chiral compounds. uma.esheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.

Research has shown that amylose-based CSPs are suitable for the enantioseparation of tryptophan esters. cuni.cz For D,L-tryptophan benzyl ester, partial enantioseparation has been achieved in reversed-phase mode using such a column. cuni.cz The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). The separation allows for the quantification of the desired L-enantiomer relative to the unwanted D-enantiomer, thereby determining the optical purity or enantiomeric excess of the sample. The use of detectors such as UV or fluorescence enhances the sensitivity of detection. uma.es

Table 3: Example Chiral HPLC Method Parameters for Tryptophan Ester Enantioseparation

| Parameter | Condition |

| Column | Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-RH) cuni.cz |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., acid/base) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 280 nm |

| Purpose | Determination of Enantiomeric Excess (e.e.) |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, due to their low volatility, amino acids and their derivatives, including this compound, typically require a derivatization step prior to GC analysis. This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior.

Common derivatization techniques for amino acids include silylation or acylation, which replaces active hydrogens on polar functional groups with nonpolar moieties. For instance, N(O,S)-isobutoxycarbonyl (isoBOC) methyl ester derivatives of amino acids have been successfully analyzed by GC with flame ionization detection. nih.gov Another method involves the formation of N-acetyl amino acid methyl esters. ucdavis.edu While specific GC protocols for this compound are not extensively detailed in the literature, general methods for amino acid benzyl esters have been developed that achieve high purity levels, such as >98% GC purity after synthesis and purification. researchgate.netresearchgate.net The analysis would involve separating the derivatized compound on a capillary column, such as a DB-17, followed by detection. nih.gov

General GC Derivatization and Analysis Steps for Amino Acid Esters:

| Step | Description | Purpose |

|---|---|---|

| Derivatization | Reaction with a chemical agent (e.g., isobutyl chloroformate or a silylation reagent like MTBSTFA) to form a more volatile ester or silyl derivative. nih.gov | To increase the volatility and thermal stability of the analyte for gas-phase analysis. |

| Injection | The derivatized sample is introduced into the heated injector port of the gas chromatograph, where it is vaporized. | To introduce the sample into the carrier gas stream in a reproducible manner. |

| Separation | The vaporized sample is carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (column coating). nih.gov | To separate the target analyte from impurities and other components of the mixture. |

| Detection | As components elute from the column, they are detected by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which generates a signal. nih.gov | To quantify and identify the separated components. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the separation and identification of compounds. researchgate.netlibretexts.org It is particularly useful for monitoring reaction progress and assessing the purity of tryptophan derivatives. critical.consultingacs.org For the analysis of L-tryptophan and its esters, silica gel is commonly used as the stationary phase. researchgate.netscispace.com

The separation of tryptophan derivatives is achieved by using various mobile phase systems. A common system involves a mixture of an alcohol, such as 2-propanol, and an aqueous base like 25% aqueous ammonia. researchgate.net Another effective mobile phase identified for the selective separation of L-tryptophan from other amino acids is a water-in-oil microemulsion consisting of SDS, water, heptane, and n-pentanol. researchgate.netscispace.com

After development, the separated spots on the TLC plate are visualized. Since tryptophan derivatives are often not visible to the naked eye, visualization techniques are employed. critical.consulting These can include exposure to UV light or post-chromatographic derivatization with a spray reagent, such as a solution of 4-dimethylaminobenzaldehyde, which imparts color to the spots. researchgate.net The retention factor (Rf value) of the spot corresponding to this compound can then be calculated and compared to a standard for identification.

Reported TLC Systems for Tryptophan and Derivatives:

| Stationary Phase | Mobile Phase | Detection Method | Reference |

|---|---|---|---|

| Silica Gel | 2-Propanol - 25% Aqueous Ammonia | Post-chromatographic derivatization with 4-dimethylaminobenzaldehyde solution. researchgate.net | researchgate.net |

| Silica Gel | Water-in-oil microemulsion (SDS+water+heptane+n-pentanol) | Visualization with iodine vapor or other suitable reagents. researchgate.netscispace.com | researchgate.netscispace.com |

| Silica Gel | n-butanol/water/acetic acid (3:1:1) | Radioautograph (for radiolabeled compounds). acs.org | acs.org |

Optical Rotation Measurements

Optical rotation is a critical analytical measurement for characterizing chiral molecules like this compound. researchgate.net It measures the extent to which a substance rotates the plane of polarized light. rsc.org This property is unique to enantiomers, with each rotating light to an equal but opposite degree. rsc.org Therefore, measuring the specific rotation provides essential information for confirming the stereochemical identity and enantiomeric purity of the compound.

The specific rotation, denoted as [α], is a fundamental property of a chiral substance and is calculated based on the observed rotation, concentration of the solution, and the path length of the polarimeter cell. researchgate.net The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength of light (usually the sodium D-line, 589 nm).

For L-tryptophan benzyl ester, a specific optical rotation value has been reported as [α]20/D +9.9°, with a concentration of 1 g/100mL in ethanol. sigmaaldrich.com In contrast, the corresponding D-enantiomer, D-Tryptophan benzyl ester hydrochloride, exhibits a negative rotation. tcichemicals.com This opposition in the sign of rotation confirms the enantiomeric relationship between the L- and D- forms and demonstrates the utility of this technique in distinguishing between them.

Optical Rotation Data for Tryptophan Benzyl Ester Enantiomers:

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| L-Tryptophan benzyl ester | +9.9° | c = 1 in ethanol, at 20°C | sigmaaldrich.com |

| D-Tryptophan benzyl ester hydrochloride | -32.0° | c = 1 in DMF | tcichemicals.com |

Biochemical Research Applications in Vitro Studies

Investigation of Amino Acid Metabolism and Protein Synthesis Pathways

The study of amino acid metabolism and protein synthesis is crucial to understanding cellular growth, function, and response to stimuli. L-tryptophan and its derivatives are central to this research. nih.gov While L-tryptophan itself is a fundamental building block in protein synthesis, its esterified forms, such as the benzyl (B1604629) ester hydrochloride salt, are utilized in research to understand these complex pathways. nih.gov The administration of L-tryptophan has been shown to rapidly stimulate polyribosomal aggregation and protein synthesis in rat liver cells. nih.gov This effect is part of a broader regulatory role where tryptophan availability can influence the translocation of nuclear mRNA to the cytoplasm, a key step in protein production. nih.gov

The benzyl ester modification allows researchers to study the transport and incorporation of tryptophan into cells and proteins under conditions where the free carboxyl group might otherwise be reactive or interfere with specific assays. By temporarily protecting this group, the benzyl ester can be used to trace the metabolic fate of the tryptophan backbone within cellular systems and to investigate the mechanisms that control protein synthesis rates. nih.govsigmaaldrich.com

Enzymatic Reaction Substrates and Inhibitors

L-tryptophan benzyl ester and its related compounds are instrumental in dissecting the function of various enzymes involved in amino acid biochemistry.

L-amino acid oxidases (LAAOs) are enzymes that catalyze the oxidative deamination of L-amino acids. researchgate.net Many LAAOs have broad substrate specificity, reacting with a range of amino acids. titech.ac.jp However, specific LAAOs involved in bacterial secondary metabolic pathways show high selectivity. For instance, VioA, an L-tryptophan oxidase from Chromobacterium violaceum involved in violacein (B1683560) biosynthesis, exhibits narrow substrate specificity and a high affinity for L-tryptophan. titech.ac.jp While direct studies using L-tryptophan benzyl ester hydrochloride as a substrate for these specific oxidases are not extensively detailed in the available literature, this and other esterified derivatives are useful tools for probing the active sites of such enzymes. The bulky benzyl group can help in mapping the steric and hydrophobic constraints of an enzyme's substrate-binding pocket, contributing to a better understanding of what makes enzymes like VioA highly specific for tryptophan compared to other amino acids. titech.ac.jpnih.gov

Derivatives of L-tryptophan benzyl ester have been synthesized and evaluated as inhibitors of enzymes that modify tryptophan or interact with tryptophan-like structures. For example, N-acyl-L-tryptophan benzyl esters have been identified as potent antagonists for the human neurokinin-1 (NK-1) receptor. nih.govnih.gov In one study, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) was shown to competitively inhibit the binding of substance P to the NK-1 receptor expressed in Chinese hamster ovary (CHO) cells with a high affinity. nih.gov

Table 1: Inhibitory Activity of L-732,138 on Neurokinin Receptors

| Receptor | Cell Line | Ligand Inhibited | IC50 (nM) |

| Human NK-1 | CHO Cells | ¹²⁵I-Substance P | 2.3 ± 0.7 |

| Rat NK-1 | CHO Cells | ¹²⁵I-Substance P | ~460 |

| Human NK-2 | CHO Cells | - | >1000-fold lower affinity |

| Human NK-3 | CHO Cells | - | >1000-fold lower affinity |

Data sourced from characterization studies of N-acyl-L-tryptophan benzyl ester derivatives. nih.gov

Kinetic analysis revealed that this compound acts as a competitive antagonist. nih.gov Such studies are crucial for understanding enzyme-inhibitor and receptor-antagonist interactions at a molecular level and for the rational design of new therapeutic agents.

Tryptophanase and tryptophan synthase are key enzymes in tryptophan metabolism. While direct studies detailing the reaction of this compound with these enzymes are limited, research on analogous compounds provides insight. For instance, studies on O-acyl-L-serines have explored their interaction with tryptophanase and tryptophan synthase. nih.gov O-Benzoyl-L-serine, which shares a benzyl structural element, was found to be a good substrate for β-elimination reactions catalyzed by tryptophanase. nih.gov However, both O-acyl-L-serines tested were poor substrates for tryptophan synthase. nih.gov Protein engineering efforts have focused on modifying tryptophan synthase (TrpB) to accept alternative substrates for the synthesis of non-canonical amino acids, demonstrating the enzyme's potential for biocatalysis. nih.gov The use of esterified amino acids like this compound in such research could help in exploring the substrate flexibility and reaction mechanisms of both wild-type and engineered versions of these enzymes.

In Vitro Studies on Amino Acid Transporters (e.g., LAT1/SLC7A5)

The transport of amino acids across cell membranes is mediated by specific transporter proteins. L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5), is a key transporter for large neutral amino acids, including tryptophan. nih.govresearchgate.net

LAT1 is highly expressed in various cancer cells, making it an attractive target for therapeutic research. nih.govnih.gov While L-tryptophan is a natural substrate for LAT1, modifications to its structure can turn it into an inhibitor. In vitro studies using human colon carcinoma (HT-29) cells have investigated derivatives of L-tryptophan for their ability to block LAT1 function. nih.govresearchgate.net

Research on benzyloxy-L-tryptophan derivatives, which are structurally related to L-tryptophan benzyl ester, has shown that the position of the substitution is critical for inhibitory activity. Of four isomers tested, 5-benzyloxy-L-tryptophan was the most effective inhibitor of LAT1-mediated leucine (B10760876) transport in HT-29 cells, with a half-maximal inhibitory concentration (IC₅₀) of 19 µM. nih.gov In contrast, the 4-, 6-, and 7-benzyloxy-L-tryptophan isomers showed no significant inhibition at concentrations below 100 µM. nih.gov Interestingly, none of these benzyloxy-L-tryptophan derivatives were found to be transported by LAT1, indicating they act as transport inhibitors rather than substrates. nih.govresearchgate.net These findings demonstrate how esterified or ether-linked derivatives of L-tryptophan are valuable probes for characterizing the binding pocket of amino acid transporters and for developing selective inhibitors.

Table 2: Inhibition of LAT1-mediated [³H]-L-leucine uptake by Benzyloxy-L-tryptophan Derivatives in HT-29 Cells

| Compound | Inhibition at 100 µM | IC₅₀ (µM) |

| 4-Benzyloxy-L-tryptophan | No | > 100 |

| 5-Benzyloxy-L-tryptophan | Yes | 19 |

| 6-Benzyloxy-L-tryptophan | No | > 100 |

| 7-Benzyloxy-L-tryptophan | No | > 100 |

Data from a study evaluating L-tryptophan derivatives as LAT1 inhibitors. nih.gov

Evaluation of Uptake Inhibition in Cellular Models

Derivatives of L-tryptophan, structurally related to this compound, have been investigated as potential inhibitors of cellular transport proteins. A key area of this research is the L-type amino acid transporter 1 (LAT1/SLC7A5), which is a target in anticancer drug discovery due to its high expression in various cancer cells. nih.gov

In one study, a series of benzyloxy-L-tryptophan derivatives were synthesized and evaluated for their ability to inhibit LAT1-mediated uptake of radiolabeled leucine ([³H]-L-leucine) in HT-29 human colon carcinoma cells. nih.gov The study assessed four isomers: 4-, 5-, 6-, and 7-benzyloxy-L-tryptophan. Of these, 5-benzyloxy-L-tryptophan emerged as the most potent inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 19 μM. nih.gov The other isomers showed significantly less inhibitory activity. nih.gov Further structure-activity relationship (SAR) studies indicated that modifications to the carboxyl group, such as replacement with a bioisosteric tetrazole moiety, resulted in a complete loss of potency. nih.gov

These findings suggest that the 5-position of the L-tryptophan scaffold is a critical site for interaction with the LAT1 transporter. nih.gov However, the study also concluded that these derivatives act as inhibitors and not as substrates for transport, as they did not induce the efflux of [³H]-L-leucine from preloaded cells. nih.gov

Table 1: Inhibition of [³H]-L-Leucine Uptake in HT-29 Cells by Benzyloxy-L-tryptophan Derivatives

| Compound | Position of Benzyloxy Group | IC₅₀ (μM) [95% Confidence Interval] |

|---|---|---|

| 5 | 5 | 19 chemimpex.comnih.gov |

| 5a | 4 | > 300 |

| 5b | 6 | 100 nih.govnih.gov |

| 5c | 7 | > 300 |

Data sourced from a study on L-tryptophan derivatives as inhibitors of the L-type amino acid transporter LAT1. nih.gov

Role in Biosynthetic Pathway Elucidation (e.g., Echinomycin (B1671085) Biosynthesis)

L-tryptophan is a fundamental precursor in the biosynthesis of quinoxaline (B1680401) antibiotics, such as echinomycin. Echinomycin belongs to the quinomycin (B1172624) family of anticancer agents, and its biosynthesis has been a subject of intense study to understand the enzymatic machinery involved. In vitro studies have been crucial in corroborating hypotheses about the formation of the quinoxaline-2-carboxylic acid (QXC) chromophore of echinomycin from L-tryptophan.

The biosynthetic pathway begins with the activation and loading of L-tryptophan onto a specific enzyme complex, initiating a cascade of modifications that ultimately yield the QXC moiety. The use of L-tryptophan and its analogs in cell-free systems with purified enzymes has allowed researchers to dissect each step of this complex pathway.

Studies on Nonribosomal Peptide Synthetases (NRPS)

The initial step in the echinomycin pathway involves a nonribosomal peptide synthetase (NRPS). Specifically, in vitro evidence has shown that a didomain NRPS protein, Qui18, is responsible for loading L-tryptophan. This process is not autonomous; it requires the assistance of an MbtH-like protein, Qui5.

Bioinformatic analysis had identified Qui18 as an adenylation (A) and peptidyl carrier protein (PCP) two-domain NRPS, but could not definitively predict its substrate. Experimental evidence confirmed that Qui18 activates L-tryptophan through adenylation and then covalently attaches it as a thioester to the phosphopantetheine arm of its PCP domain. Size-exclusion chromatography revealed that Qui5 and Qui18 form a functional tetrameric complex, which is essential for the loading activity. This demonstrated the critical role of MbtH-like proteins in assisting NRPS modules, a concept that had been proposed but lacked strong evidence.

Hydroxylation Studies of Tryptophan Derivatives by Cytochrome P450 Enzymes

Following its attachment to the Qui18 NRPS, the L-tryptophan residue undergoes hydroxylation. This reaction is catalyzed by a cytochrome P450-dependent hydroxylase, Qui15. A key finding from in vitro characterization is the remarkable substrate specificity of this enzyme. Qui15 was shown to be active only on L-tryptophan when it is loaded onto the Qui18 NRPS (L-tryptophanyl-S-PCP). The enzyme showed no activity on free L-tryptophan.

This hydroxylation occurs at the β-carbon of the tryptophan molecule, producing a (2S,3S) β-hydroxytryptophanyl-S-PCP intermediate. This step is a critical modification preparing the precursor for subsequent indole (B1671886) ring opening by a dioxygenase, Qui17.

More broadly, cytochrome P450 enzymes are heavily involved in the metabolism of tryptophan and its derivatives across different biological kingdoms. For instance, in plants, enzymes like CYP79B2 and CYP79B3 catalyze the N-hydroxylation of tryptophan to form indole-3-acetaldoxime, a precursor to defense compounds and phytohormones. In humans, P450 enzymes are involved in the catabolism of serotonin (B10506) and melatonin, which are themselves derived from tryptophan. These enzymes often exhibit high specificity for their substrates, as demonstrated by the Qui15-catalyzed hydroxylation in the echinomycin pathway.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-tryptophan |

| [³H]-L-leucine |

| 4-benzyloxy-L-tryptophan |

| 5-benzyloxy-L-tryptophan |

| 6-benzyloxy-L-tryptophan |

| 7-benzyloxy-L-tryptophan |

| Tetrazole |

| Echinomycin |

| Quinoxaline-2-carboxylic acid (QXC) |

| (2S,3S) β-hydroxytryptophan |

| Indole-3-acetaldoxime |

| Serotonin |

Q & A

Q. What analytical approaches detect and quantify degradation products in this compound?

- Methodological Answer :

- Stability-indicating HPLC : Uses C18 columns with UV detection (280 nm) to monitor hydrolysis (free tryptophan) or oxidation (indole ring byproducts) .

- TGA/DSC : Identifies thermal degradation thresholds (>150°C) for storage optimization .

- LC-MS/MS : Confirms structural integrity of aged samples by tracking molecular weight shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.